molecular formula C13H9F3S B181787 2-(Trifluoromethylthio)biphenyl CAS No. 129922-51-6

2-(Trifluoromethylthio)biphenyl

Cat. No. B181787
M. Wt: 254.27 g/mol
InChI Key: GUDCYYVXWFVCRV-UHFFFAOYSA-N
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Description

“2-(Trifluoromethylthio)biphenyl” is a compound that is useful as a key intermediate for producing a trifluoromethylating agent . It is produced in high yield at a low cost without using a material disrupting the ozonosphere by allowing a fluorinating agent to react with a specific biphenyl compound .


Synthesis Analysis

The synthesis of “2-(Trifluoromethylthio)biphenyl” involves the reaction of a fluorinating agent such as triethylamine-tri hydrogen fluoride salt with 1 mol 2-(trichloromethylthio) biphenyl at a reaction temperature of room temperature to 250 degrees Celsius . The compound of formula I is obtained by allowing a chlorinating agent such as chlorine gas to react with 2-(methylthio)biphenyl under a radical-generating condition by light radiation, etc., at a reaction temperature of (-10) to 150 degrees Celsius .

Scientific Research Applications

1. Synthesis of Thiasulfonium Salts

The activation and facile dealkylation of monooxides of 2,2′-bis(alkylthio)biphenyl with triflic anhydride, resulting in the formation of thiasulfonium salts, is a significant application. This process involves the formation of dithiadications (Shima et al., 1996).

2. Development of Trifluoromethylating Agents

Another application is in the synthesis of S-, Se-, and Te-trifluoromethylated dibenzoheterocyclic onium salts and their derivatives. These salts are synthesized through various methods including direct fluorination and serve as highly reactive trifluoromethylating agents (Umemoto & Ishihara, 1993).

3. Formation of Self-assembled Monolayers

Biphenyl-derived dithiol compounds with terminal acetyl-protected sulfur groups are used for investigating the correlation between intramolecular conformation and physical properties like molecular assembly and electronic transport. These compounds form self-assembled monolayers (SAMs) on substrates like Au(111) and Ag(111) (Shaporenko et al., 2006).

4. Catalysis in Hiyama Coupling Reactions

In microwave-assisted Hiyama coupling reactions, a dimeric ortho‐palladated complex of tribenzylamine is used as a catalyst for the synthesis of substituted biphenyls, demonstrating efficiency and stability under various conditions (Hajipour & Rafiee, 2012).

5. Synthesis of Alpha‐trifluoromethylthio Carbonyl Compounds

The synthesis of alpha‐trifluoromethylthio carbonyl compounds, with applications in pharmaceutical, agrochemical, and material chemistry, is another key area. These compounds modulate lipophilicity, bioavailability, and metabolic stability in new molecules (Rossi et al., 2018).

6. Optoelectronic Application in Electrochromic Polymer

The synthesis of a novel polymer for synchronous electrochromic and electrofluorochromic switching, where biphenyl is introduced into the thiophene backbone, stands out for its application in optoelectronic fields. This polymer demonstrates a significant change in transmittance and fast response time under external potential (Liu et al., 2017).

7. Biphenyl Dioxygenases in Directed Evolution

Research on biphenyl dioxygenases, which play a role in the production of polychlorinated biphenyls (PCBs), is significant for understanding their functional versatility and potential in directed evolution (Furukawa, Suenaga & Goto, 2004).

8. Synthesis and Pharmacological Applications

Biphenyls and their derivatives are important in the synthesis of compounds with pharmacological activity. They serve as intermediates in chemical synthesis and have emerged as significant in therapeutic applications (Jain, Gide & Kankate, 2017).

9. Influence of Substituents on Atropisomeric Biphenyls

Studies on the influence of various substituents on the rotational energy barrier of atropisomeric biphenyls contribute to understanding their thermal behavior and stability (Wolf, König & Roussel, 1995).

10. Reactivity in Aqueous Organic Chemistry

In aqueous organic chemistry, the reactivity of biaryls like biphenyl is studied for understanding bond cleavage and heteroatom removal under specific conditions. This research is relevant for processing fossil fuel resources (Siskin, Ferrughelli, Katritzky & Rábai, 1995).

properties

IUPAC Name

1-phenyl-2-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3S/c14-13(15,16)17-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDCYYVXWFVCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448497
Record name 2-(trifluoromethylthio)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethylthio)biphenyl

CAS RN

129922-51-6
Record name 2-(trifluoromethylthio)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A reaction tube in a photoreaction apparatus was charged with 50 ml of dimethylformamide (DMF) and 5.59 g (30 mmol) of 2-mercaptobiphenyl, and with ice cooling and stirring, 1.2 g (30 mmol) of sodium hydride (60% in oil) was added. When foaming ceased, trifluoromethyl bromide was introduced into the reaction solution. The atmosphere within the reaction system was replaced by gaseous trifluoromethyl bromide, and while irradiating light from a high-pressure mercury lamp, about 2 equivalents of trifluoromethyl bromide was passed into the reaction system over about 2 hours. Ice water (150 ml) was added to the resulting brown reaction solution, and it was extracted with pentane. The organic layer was washed with water and then with saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate. The anhydrous magnesium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure to give 6.71 g (87.9%) of 2-(trifluoromethylthio)biphenyl as an oil. It was purified by silica gel column chromatography. The properties of the product were as shown below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Francis, F Wuest - Molecules, 2021 - mdpi.com
Positron emission tomography (PET) is a preclinical and clinical imaging technique extensively used to study and visualize biological and physiological processes in vivo. Fluorine-18 ( …
Number of citations: 13 www.mdpi.com
T Umemoto - Modern Synthesis Processes and Reactivity of …, 2017 - Elsevier
Electrophilic trifluoromethylating reagents developed so far are classified into three categories, and their syntheses and reactivities are described chronologically. The reagents include …
Number of citations: 3 www.sciencedirect.com

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